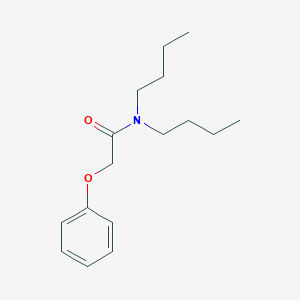![molecular formula C21H19ClN2O3S B263203 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide, also known as CPSN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPSN belongs to the family of proline-derived sulfonamides and has been extensively studied for its unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide has been shown to reduce inflammation and protect against oxidative stress. 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide has been shown to exhibit antitumor activity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide in lab experiments is its unique structure, which allows for the synthesis of analogs with potentially improved biological activities. 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide is also relatively easy to synthesize and purify, making it a useful tool for medicinal chemists and organic chemists. However, one of the limitations of using 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the study of 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide. One area of research is the development of analogs with improved biological activities. Another area of research is the study of the mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide, which could lead to the development of new drugs for the treatment of various diseases. Finally, the use of 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide in material science applications, such as the development of new catalysts and sensors, is an area of research that is gaining increasing attention.
Métodos De Síntesis
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide involves the reaction of N-1-naphthylprolinamide with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction occurs at room temperature and yields 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide as a white solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. 1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide |
|---|---|
Fórmula molecular |
C21H19ClN2O3S |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3S/c22-16-10-12-17(13-11-16)28(26,27)24-14-4-9-20(24)21(25)23-19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13,20H,4,9,14H2,(H,23,25) |
Clave InChI |
MLVKELILJBQAIF-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B263143.png)

![Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate](/img/structure/B263147.png)
![Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)
![ethyl 2-({[2-(methoxycarbonyl)phenyl]sulfanyl}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B263149.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B263152.png)